N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-23-11-4-6-13(16(8-11)24-2)17(22)21-15(9-20)12-5-3-10(18)7-14(12)19/h3-8,15H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZSUGSBVPWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method employs carbodiimide reagents to activate the carboxylic acid group of 2,4-dimethoxybenzoic acid for coupling with 2-cyano-2-(2,4-difluorophenyl)ethylamine. Key steps include:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
- Yield : 75–88% after recrystallization.
Mechanistic Insight :
The carbodiimide forms an active O-acylisourea intermediate, facilitating nucleophilic attack by the amine. Side products like urea derivatives are removed via filtration.
Nucleophilic Substitution Approaches
Cyanomethylation of 2,4-Difluorophenyl Precursors
A two-step protocol involves:
- Cyanomethylation : Reacting 2,4-difluorobenzyl bromide with potassium cyanide (KCN) in dimethylformamide (DMF) to form 2-cyano-2-(2,4-difluorophenyl)acetonitrile.
- Amidation : Hydrolysis of the nitrile to an amine followed by coupling with 2,4-dimethoxybenzoyl chloride.
Optimization Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | KCN | DMF | 80°C | 92% |
| 2 | Benzoyl chloride | THF | 0°C → RT | 68% |
Condensation Reactions
One-Pot Synthesis Using Triethyl Orthoformate
A patent-derived method utilizes triethyl orthoformate to condense 2,4-dimethoxybenzoic acid and 2-cyano-2-(2,4-difluorophenyl)ethylamine in isopropanol:
Advantages :
- Eliminates need for intermediate isolation.
- Scalable to industrial production via continuous flow reactors.
Catalytic Methods
Palladium-Catalyzed Coupling
A novel approach employs Suzuki-Miyaura cross-coupling to assemble the benzamide core:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Substrates : 2,4-Dimethoxyphenylboronic acid and 2-cyano-2-(2,4-difluorophenyl)ethyl bromide.
- Solvent : Toluene/water (3:1) at 90°C.
- Yield : 78% with <1% impurities.
Purification and Characterization
Workup Protocols
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.02 (d, J=8.4 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃) |
| LC-MS | m/z 361.1 [M+H]⁺, 383.1 [M+Na]⁺ |
| IR | 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O) |
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Carbodiimide coupling | EDC/DMAP in THF | 0–25°C | 88% | 99% | High |
| One-pot condensation | Triethyl orthoformate | Reflux | 85% | 99.7% | Moderate |
| Palladium catalysis | Pd(PPh₃)₄ in toluene | 90°C | 78% | 99.5% | Low |
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl and dimethoxybenzamide moieties can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with 2,4-Dimethoxybenzamide Moieties
- N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide () Structure: Retains the 2,4-dimethoxybenzamide core but substitutes the difluorophenyl-cyanomethyl group with a pyrimidine-dione ring. Synthesis: Formed via refluxing 6-aminouracil with 2,4-dimethoxybenzoyl chloride in DMF, indicating the benzamide group’s compatibility with nucleophilic acyl substitution reactions .
Compounds Featuring 2,4-Difluorophenyl Substituents
- N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide () Structure: Replaces the cyanomethyl group with a thiazole ring and introduces nitro and methyl groups on the benzamide. Molecular Weight: 375.35 g/mol, slightly higher than the target compound’s calculated 374.34 g/mol.
- N-[(2,4-Difluorophenyl)methyl]propan-1-amine () Structure: Simplifies the target compound’s structure to a primary amine with a difluorophenylmethyl group.
Methoxybenzamide Derivatives with Varied Substitutions
- N-[4-(Diethylamino)-2-methylphenyl]-2-methoxybenzamide () Structure: Substitutes the difluorophenyl group with a diethylamino-methylphenyl group. Electronic Effects: The diethylamino group is strongly electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. This difference may alter pharmacokinetic properties like metabolic stability .
Heterocyclic Benzamide Derivatives
Comparative Data Table
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₇H₁₄F₂N₂O₃
- Molecular Weight : 332.30 g/mol
- CAS Number : 1385325-35-8
The compound's structure includes a cyano group and difluorophenyl moiety, which contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group can participate in hydrogen bonding, while the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance:
- Study Findings : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Anticancer Potential
Another area of investigation is the compound's potential anticancer effects:
- Cell Line Studies : Research involving human cancer cell lines showed that the compound could induce apoptosis at concentrations above 10 µM.
- Mechanism : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant antibacterial effects against E. coli and S. aureus with MIC values between 50-200 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells at concentrations >10 µM; involved modulation of apoptotic pathways. |
| Study 3 | Enzyme Inhibition | Identified as a potential inhibitor for key metabolic enzymes; further research needed for specificity and mechanism elucidation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
